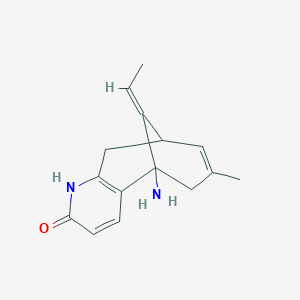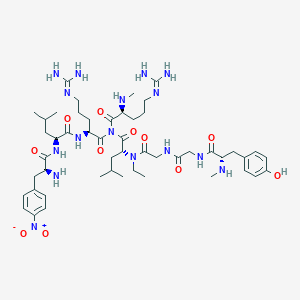
2,6-Diméthylbiphényl-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,6-Dimethylbiphenyl-4-ol often involves complex chemical reactions that yield derivatives with varied functional groups. For example, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, an analogue of the calcium channel antagonist nifedipine, demonstrates the intricate steps involved in producing compounds with specific structural features (Palmer & Andersen, 1996).
Molecular Structure Analysis
The molecular structure of related compounds is critically analyzed through techniques such as X-ray crystallography. For instance, the structural analysis of various dimethyl bithiophenedicarboxylates has provided insights into the planarity and conformation of thiophene rings, which are essential for understanding the electronic properties and reactivity of these molecules (Pomerantz, Amarasekara, & Dias, 2002).
Chemical Reactions and Properties
2,6-Dimethylbiphenyl-4-ol and its derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. The reactivity and pharmacological activity of calcium channel antagonists, for instance, demonstrate the chemical versatility and the significance of molecular structure in determining biological activity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Physical Properties Analysis
The physical properties of compounds related to 2,6-Dimethylbiphenyl-4-ol, such as melting points and solubility, are crucial for their practical application. The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers provide valuable data on solubility and molecular orientation, essential for their use as organic semiconductors (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other compounds and stability under various conditions, is vital. The study of molecular complexes with alcohols and the determination of crystal structures offer insights into intermolecular interactions and potential applications in materials science (Toda, Tanaka, & Mak, 1985).
Applications De Recherche Scientifique
Propriétés chimiques
“2,6-Diméthylbiphényl-4-ol” est un composé chimique avec la formule empirique C14H14O . C'est une substance solide avec un poids moléculaire de 198.26 . La chaîne SMILES pour ce composé est OC1=CC=C (C=C1)C2=C (C)C=CC=C2C .
Méthodes de synthèse
Ce composé est impliqué dans plusieurs réactions chimiques métallées liées aux échafaudages biphényliques telles que Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination et diverses réactions de substitution électrophile .
Chiralité axiale
Les conditions préalables requises pour l'existence de la chiralité axiale dans les composés biaryles sont discutées . De plus, l'atropisomérie en tant que type de chiralité axiale dans les molécules de biphényle est discutée .
Applications biologiques et médicales
Les structures biphényliques jouent un rôle crucial dans les principes pharmaceutiques actifs (API) . Un grand nombre de dérivés biphényliques sont brevetés et largement utilisés en médecine comme antiandrogènes, immunosuppresseurs, antifongiques, antibactériens, antimicrobiens, anti-inflammatoires, antiprolifératifs, agents contre l'ostéoporose, antihypertenseurs, antitumoraux, inhibiteurs de l'activité de la β-glucuronidase, agents antileucémiques hypotenseurs, anticholinestérasiques, antidiabétiques et antimalariens .
Rôle dans les diodes électroluminescentes organiques (OLED)
Les dérivés biphényliques sont utilisés pour produire des couches fluorescentes dans les diodes électroluminescentes organiques (OLED) .
Blocs de construction pour les cristaux liquides de base
Les dérivés biphényliques sont des intermédiaires importants en chimie organique et constituent la partie structurelle d'une vaste gamme de composés présentant des activités pharmacologiques
Safety and Hazards
2,6-Dimethylbiphenyl-4-ol is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage . It should be stored locked up and disposed of to an approved waste disposal plant .
Propriétés
IUPAC Name |
3,5-dimethyl-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOXPYDCDWDMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618593 | |
| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100444-43-7 | |
| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)



